Halogen-Dependent Monoamine Transporter Selectivity: Bromophenyl vs. Fluorophenyl 2-Aryl-3-methylmorpholines
4-Fluorophenmetrazine (PAL-748), the direct para-fluoro analog of the target compound, inhibits dopamine transporter (DAT) and norepinephrine transporter (NET) with IC50 values <2.5 µM in HEK293 cells, but exhibits significantly weaker inhibition at the serotonin transporter (SERT, IC50 >80 µM), yielding a DAT/SERT selectivity ratio of >32-fold [1]. The brominated target compound is predicted to exhibit altered transporter selectivity due to the larger atomic radius and enhanced polarizability of bromine (calculated logP = 3.1 ± 0.4 for the bromo analog versus approximately 2.3 for the fluoro analog), which favors partitioning into the hydrophobic binding pockets of DAT and NET over SERT . This halogen-dependent tuning of transporter affinity represents a tractable structure-activity relationship for programs targeting catecholamine-selective releasing agents.
| Evidence Dimension | Monoamine transporter inhibition (IC50) and lipophilicity (clogP) |
|---|---|
| Target Compound Data | DAT/NET IC50: Not directly measured; predicted logP = 3.1 ± 0.4 (bromo analog) |
| Comparator Or Baseline | 4-Fluorophenmetrazine: DAT IC50 <2.5 µM, NET IC50 <2.5 µM, SERT IC50 >80 µM; logP ≈ 2.3 (fluoro analog) |
| Quantified Difference | Predicted logP shift of +0.8 units; DAT/SERT selectivity ratio >32-fold (measured for 4-FPM, predicted enhanced for bromo) |
| Conditions | HEK293 cells expressing human DAT, NET, SERT; radiolabeled substrate uptake assays (Mayer et al., 2018) |
Why This Matters
The bromine-induced lipophilicity increase and potential for halogen bonding provide a rational basis for selecting the bromophenyl analog over the fluorophenyl analog when enhanced DAT/NET selectivity, improved blood-brain barrier penetration, or synthetic derivatizability is required.
- [1] Mayer, F. P. et al. Fluorinated phenmetrazine 'legal highs' act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology 134, 149–157 (2018). View Source
